![molecular formula C₇H₁₁N₃O₃ B1144885 (2S,5R)-6-羟基-7-氧代-1,6-二氮杂双环[3.2.1]辛烷-2-甲酰胺 CAS No. 1383814-64-9](/img/structure/B1144885.png)

(2S,5R)-6-羟基-7-氧代-1,6-二氮杂双环[3.2.1]辛烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

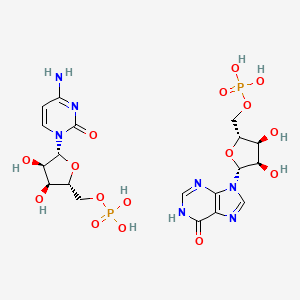

“(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide” is a heterocyclic compound . It is also an impurity of Avibactam, a novel β-lactamase inhibitor with a non-lactam structural scaffold .

Synthesis Analysis

This compound was designed using (2S,5R)-5-((benzyloxy) amino) piperidine-2-carboxylate oxalate as the starting material. It was successfully obtained via a multiple synthesis route and finally characterized by IR, 1 H NMR, HRMS, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The structure was solved using the program SHELXL-97 and Fourier difference techniques, and refined by the full-matrix least-squares method on F2 .Chemical Reactions Analysis

There is a significant difference in the anti-inflammatory activity between this compound and other related compounds .Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H17N3O3 . The InChI Code is 1S/C14H17N3O3/c15-13 (18)12-7-6-11-8-16 (12)14 (19)17 (11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2, (H2,15,18)/t11-,12+/m1/s1 .科学研究应用

Application in the Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, is a key structure in this compound . Tropane alkaloids display a wide array of interesting biological activities, and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Diagnostic Reagent for Detecting Serine Beta-lactamases

This compound, also known as “NXL104”, can be used as a diagnostic reagent for the detection of classes A and C-type beta-lactamases, including carbapenemases expressed by Enterobacteriaceae and non-Enterobacteriaceae . This is particularly important in the field of medical microbiology, where the detection of these enzymes can help in the diagnosis and treatment of bacterial infections.

Anti-inflammatory Activity

Although the specific compound was not found in the search results, similar compounds with the 1,6-diazabicyclo[3.2.1]octane scaffold have been reported to have anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

作用机制

Target of Action

The compound, also known as (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-carboxamide, is primarily targeted towards serine beta-lactamases , including carbapenemases expressed by Enterobacteriaceae and non-Enterobacteriaceae . These enzymes are responsible for bacterial resistance to beta-lactam antibiotics, which include penicillins, cephalosporins, and carbapenems .

Mode of Action

The compound acts as a beta-lactamase inhibitor . It binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective and kill the bacteria .

Biochemical Pathways

The compound is part of the family of tropane alkaloids , which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . The compound’s interaction with beta-lactamase enzymes affects the biochemical pathway of antibiotic resistance in bacteria .

Result of Action

The primary result of the compound’s action is the inhibition of beta-lactamase enzymes , thereby preserving the effectiveness of beta-lactam antibiotics . This can lead to the successful eradication of bacterial infections that would otherwise be resistant to treatment .

安全和危害

未来方向

属性

IUPAC Name |

(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)13/h4-5,13H,1-3H2,(H2,8,11)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLUPQAHAOHPQZ-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)